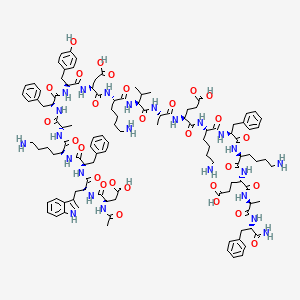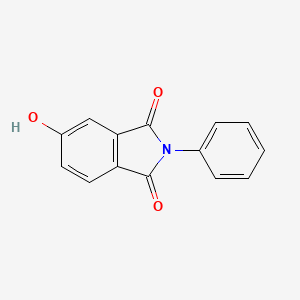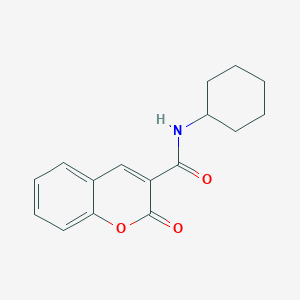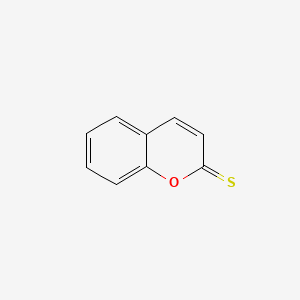
2H-1-Benzopyran-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“PMID30074415-Compound-20” is a small molecular drug developed by METASIGNAL THERAPEUTICS INC. The compound has a molecular formula of C9H6OS and a molecular weight of 162.21. It is known for its role as a carbonic anhydrase inhibitor, specifically targeting mammalian isoforms I-XIV .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of “PMID30074415-Compound-20” involves the reaction of specific precursors under controlled conditions. The detailed synthetic route and reaction conditions are proprietary to METASIGNAL THERAPEUTICS INC. general methods for synthesizing similar compounds typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of “PMID30074415-Compound-20” would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring purity and consistency of the final product, and adhering to regulatory standards for pharmaceutical manufacturing. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: “PMID30074415-Compound-20” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Applications De Recherche Scientifique
“PMID30074415-Compound-20” has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying carbonic anhydrase inhibition and related chemical reactions.
Biology: Investigated for its effects on cellular processes and enzyme activity.
Medicine: Explored for potential therapeutic applications in treating diseases related to carbonic anhydrase activity, such as glaucoma and certain cancers.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mécanisme D'action
The mechanism of action of “PMID30074415-Compound-20” involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and ion balance in various tissues. By inhibiting these enzymes, the compound can alter cellular processes and metabolic pathways, leading to therapeutic effects. The molecular targets include specific isoforms of carbonic anhydrase, and the pathways involved are related to pH regulation and ion transport .
Comparaison Avec Des Composés Similaires
“PMID30074415-Compound-20” is unique in its specific inhibition of multiple carbonic anhydrase isoforms. Similar compounds include:
Acetazolamide: A well-known carbonic anhydrase inhibitor used to treat glaucoma and altitude sickness.
Methazolamide: Another inhibitor with similar applications but different pharmacokinetic properties.
Dorzolamide: Used in ophthalmic solutions for reducing intraocular pressure.
The uniqueness of “PMID30074415-Compound-20” lies in its broader inhibition spectrum and potential for treating a wider range of conditions .
Propriétés
Numéro CAS |
3986-98-9 |
|---|---|
Formule moléculaire |
C9H6OS |
Poids moléculaire |
162.21 g/mol |
Nom IUPAC |
chromene-2-thione |
InChI |
InChI=1S/C9H6OS/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-6H |
Clé InChI |
FRZDLTCXOSFHJC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=S)O2 |
Autres numéros CAS |
3986-98-9 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

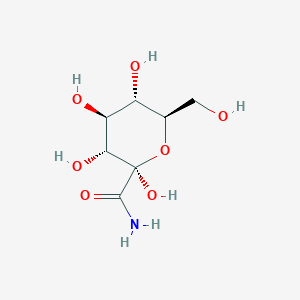
![L-Valinamide, N-[(3-fluorophenyl)methyl]glycyl-N1-[(1S,2R)-3-[[(3-aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propyl]-3-methyl-](/img/structure/B3062686.png)

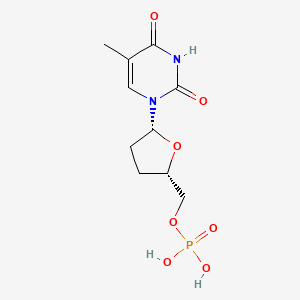
![4-chloro-N-[6,8-dibromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B3062705.png)
![(R)-3-(2,3-Dihydro-benzofuran-5-yl)-2-pyridin-2-yl-1,2,3,4-tetrahydro-pyrrolo[3,4-b]quinolin-9-one](/img/structure/B3062711.png)
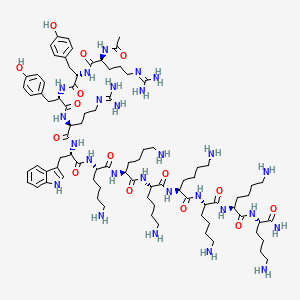


![7-Oxo-7H-dibenzo[de,g]quinoline](/img/structure/B3062739.png)
